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molecular formula C6H12ClNO2 B8604796 2-chloroethoxy-acetic acid-N,N-dimethylamide

2-chloroethoxy-acetic acid-N,N-dimethylamide

Cat. No. B8604796
M. Wt: 165.62 g/mol
InChI Key: UZXAZDIQPVOMCO-UHFFFAOYSA-N
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Patent
US08217200B2

Procedure details

40 ml of dichloromethane are transferred into a round bottom flask of 250 ml volume and 30.0 g (0.2 mol) 2-hydroxyethoxy-acetic acid-N,N-dimethylamide are added. The vessel is cooled on ice and 25.0 g (0.21 mole) of thionyl chloride are added to it dropwise in 10 minutes. The reaction mixture is stirred at room temperature for 20 minutes, and the solvent is evaporated in vacuo (260 Pa) at 50° C. Thus 33.2, g (99%) of title compound are obtained, which has higher purity than 95% by gas chromatographic analysis. Optionally the product can be purified by vacuum distillation (boiling temperature 85-86° C. at 1.3 Pa).
Quantity
25 g
Type
reactant
Reaction Step One
Name
2-hydroxyethoxy-acetic acid-N,N-dimethylamide
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:10])[C:3](=[O:9])[CH2:4][O:5][CH2:6][CH2:7]O.S(Cl)([Cl:13])=O>ClCCl>[CH3:1][N:2]([CH3:10])[C:3](=[O:9])[CH2:4][O:5][CH2:6][CH2:7][Cl:13]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
2-hydroxyethoxy-acetic acid-N,N-dimethylamide
Quantity
30 g
Type
reactant
Smiles
CN(C(COCCO)=O)C
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
ADDITION
Type
ADDITION
Details
are added to it dropwise in 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated in vacuo (260 Pa) at 50° C
CUSTOM
Type
CUSTOM
Details
are obtained
DISTILLATION
Type
DISTILLATION
Details
Optionally the product can be purified by vacuum distillation (boiling temperature 85-86° C. at 1.3 Pa)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
CN(C(COCCCl)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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